molecular formula C20H44N2O B14458215 N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine CAS No. 68189-44-6

N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine

Cat. No.: B14458215
CAS No.: 68189-44-6
M. Wt: 328.6 g/mol
InChI Key: MUCWVNRLUFHAFJ-UHFFFAOYSA-N
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Description

N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is a chemical compound with the molecular formula C20H44N2O. It is an organic compound that features a long alkyl chain, making it hydrophobic, and a diamine group, which imparts hydrophilic properties. This dual nature makes it useful in various applications, particularly in the field of surfactants and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine typically involves the reaction of 3-chloropropylamine with tetradecanol in the presence of a base to form the intermediate 3-(tetradecyloxy)propylamine. This intermediate is then reacted with 1,3-dibromopropane to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The reaction is typically carried out in a solvent such as toluene or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction typically produces amines .

Scientific Research Applications

N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, while the diamine group can interact with polar head groups of lipids. This dual interaction can disrupt membrane integrity, making it useful in applications such as drug delivery .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Trimethoxysilyl)propyl)ethylenediamine
  • N-(3-(Tetradecyloxy)propyl)propane-1,3-diamine acetate
  • N-(3-(Trimethoxysilyl)propyl)butylamine

Uniqueness

N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is unique due to its specific combination of a long alkyl chain and diamine group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds .

Properties

CAS No.

68189-44-6

Molecular Formula

C20H44N2O

Molecular Weight

328.6 g/mol

IUPAC Name

N'-(3-tetradecoxypropyl)propane-1,3-diamine

InChI

InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21/h22H,2-21H2,1H3

InChI Key

MUCWVNRLUFHAFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCCNCCCN

Origin of Product

United States

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